N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide
Description
N-{4-[2-(2-Chloroethoxy)ethoxy]phenyl}acetamide is an acetamide derivative featuring a para-substituted phenyl ring with a polyethylene glycol (PEG)-like ethoxy chain terminating in a chlorine atom. The compound’s structure includes a phenoxy group linked to two ethoxy units, with the terminal ethoxy bearing a chloro substituent. The compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[2-(2-chloroethoxy)ethoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-10(15)14-11-2-4-12(5-3-11)17-9-8-16-7-6-13/h2-5H,6-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGNWQNPYXDNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCOCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-{4-[2-(2-azidoethoxy)ethoxy]phenyl}acetamide or N-{4-[2-(2-thiocyanatoethoxy)ethoxy]phenyl}acetamide.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-{4-[2-(2-aminoethoxy)ethoxy]phenyl}acetamide.
Scientific Research Applications
Pharmacological Applications
N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide has been noted for its biological activity, making it a candidate for pharmaceutical development. The compound's structure suggests potential interactions with biological targets, leading to various therapeutic applications.
- Antiviral Activity : Similar compounds have been studied for their efficacy against viruses, including herpes simplex and cytomegalovirus. Research indicates that derivatives of this compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
- Anti-inflammatory Properties : Compounds with similar phenolic structures have shown promise in reducing inflammation. This compound could potentially exhibit similar anti-inflammatory effects, warranting further investigation into its mechanisms of action.
- Analgesic Effects : The analgesic properties of structurally related compounds suggest that this compound may also possess pain-relieving capabilities, making it a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activities and synthesis of this compound or its analogs:
- Study on Antiviral Properties : A study demonstrated that related compounds showed significant antiviral activity against herpes viruses, indicating that this compound may have similar effects. This study emphasizes the need for further investigation into its mechanism of action and therapeutic potential .
- Toxicological Assessments : Toxicological studies have highlighted the importance of understanding the safety profile of compounds containing chloroethyl groups. These assessments are crucial for determining the viability of this compound in clinical applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-nitrophenyl)acetamide | C₈H₈N₂O₃ | Known for antibacterial properties; contains a nitro group instead of chloro. |
| N-(4-chlorophenyl)acetamide | C₉H₈ClN | Studied for analgesic effects; similar phenyl substitution. |
| 2-(2-chloroethoxy)-N-(4-methylphenyl)acetamide | C₁₂H₁₅ClN₂O₂ | Potential herbicide activity; contains methyl substitution. |
The unique combination of ether functionalities and chloro substitution in this compound may confer distinct biological activities not observed in these other compounds.
Mechanism of Action
The mechanism of action of N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroethoxyethoxy group can facilitate binding to specific sites on proteins, while the acetamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences and Implications
Substituent Position: The para-substitution in the target compound contrasts with meta-substitution in ’s analog. Para-substituted derivatives often exhibit improved binding affinity in receptor-ligand interactions due to spatial alignment with target sites . Chloro Placement: The chloro group on the terminal ethoxy (target compound) vs. aromatic chlorination (e.g., 4-chlorophenoxy in ) alters electronic effects.
Chain Length and Flexibility :
- The ethoxy-ethoxy chain in the target compound provides flexibility and solubility, akin to PEGylation strategies. In contrast, ’s bulky tert-phenyl group reduces solubility but improves steric hindrance for selective binding .
Functional Group Diversity :
- Nitro Groups () increase electrophilicity, facilitating reactions like reduction to amines. The target compound’s chloroethoxy group is more reactive in alkylation reactions .
- Selenanyl and Hydrazinecarbothioamide groups () introduce redox activity or hydrogen-bonding capacity, which are absent in the target compound .
Biological Activity
N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.719 g/mol. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a chloroethoxy group which enhances its lipophilicity, potentially facilitating its interaction with biological membranes. The acetamide moiety may play a crucial role in hydrogen bonding with target proteins.
This compound is believed to exert its biological effects through interactions with specific enzymes or receptors. The chloroethoxy group aids in binding to target sites, while the acetamide group can participate in essential intermolecular interactions. This mechanism is critical for modulating the activity of various proteins, leading to diverse biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, N-substituted chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective (MRSA) | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Moderate |
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Research indicates that similar compounds can inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory pathways . The inhibition of these enzymes suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antitumor Activity : A study on related chloroacetamides demonstrated antitumor effects against L1210 leukemia cells implanted in mice. Some derivatives exhibited greater antitumor activity compared to their parent compounds, indicating the potential for developing new anticancer agents based on this scaffold .
- Oxidative Stress Response : In experiments involving 2-chloroethyl ethyl sulfide (a related compound), researchers observed that oxidative stress plays a significant role in skin injuries induced by chemical exposure. This finding highlights the importance of studying the oxidative stress response when evaluating the safety and efficacy of chloroacetamides .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution using 2-chloroethoxyethoxy derivatives and 4-aminophenylacetamide precursors. A typical protocol involves reacting 2-chloroacetamide with a substituted phenol (e.g., 4-hydroxyphenylacetamide) in the presence of a weak base like K₂CO₃ in acetonitrile at room temperature for 24 hours. Reaction progress is monitored via TLC, and purification is achieved by solvent evaporation under reduced pressure . For bromo-analogues, bromoacetyl intermediates are generated using brominating agents (e.g., HBr/AcOH), yielding ~90% purity .
Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- Methodology :
- NMR : Confirm the presence of chloroethoxyethoxy groups via ¹H NMR (δ ~3.7–4.3 ppm for –OCH₂CH₂O– and Cl–CH₂) and acetamide protons (δ ~2.1 ppm for CH₃CO) .
- FTIR : Detect C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Single-crystal XRD : Resolve intramolecular interactions (e.g., C–H···O) and packing motifs, as demonstrated for structurally related N-(substituted phenyl)acetamides .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to the compound’s acetamide and ether functionalities. Stability testing in acidic/basic conditions (pH 2–12) is advised to assess hydrolysis susceptibility of the chloroethoxy group .
Q. What safety precautions are required during handling?
- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
- Methodology : Optimize reaction stoichiometry (e.g., 1:1.5 molar ratio of 2-chloroacetamide to phenol derivatives) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Low yields in multi-step syntheses (e.g., 2–5% overall yield for AZD8931 derivatives) highlight the need for stepwise intermediate purification .
Q. What bioactivity assays are relevant for evaluating its potential as a therapeutic or agrochemical agent?
- Methodology : Screen against microbial targets (e.g., E. coli, S. aureus) using MIC assays, given structural similarities to chloroacetamide herbicides (e.g., alachlor, pretilachlor) . Molecular docking studies (e.g., anti-COVID-19 protease) can predict binding affinities using software like AutoDock Vina .
Q. How do substituent variations on the phenyl ring affect crystallographic packing and intermolecular interactions?
- Methodology : Compare crystal structures of analogues (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to identify trends in hydrogen bonding (N–H···O) and van der Waals interactions. Intramolecular C–H···O bonds in related compounds stabilize planar conformations, influencing solubility and melting points .
Q. What computational methods are effective for predicting its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
